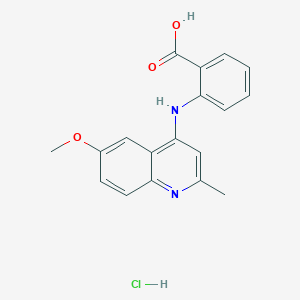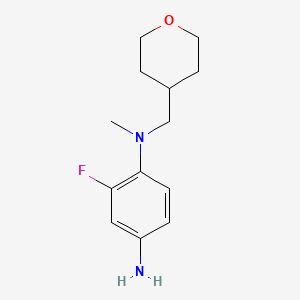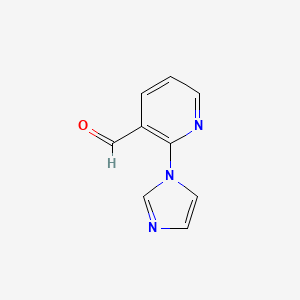![molecular formula C9H6N2O3 B1441984 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid CAS No. 1190321-11-9](/img/structure/B1441984.png)
3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
説明
“3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid” is a chemical compound with the CAS Number: 1190321-11-9 . It has a molecular weight of 190.16 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
While specific synthesis methods for “3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid” were not found, there are studies on the synthesis of related 1H-pyrrolo[2,3-b]pyridine derivatives . These compounds have shown potent activities against FGFR1, 2, and 3, indicating potential applications in cancer therapy .
Molecular Structure Analysis
The InChI code for “3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid” is 1S/C9H6N2O3/c12-4-5-3-11-8-7 (5)6 (9 (13)14)1-2-10-8/h1-4H, (H,10,11) (H,13,14) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid” is a powder at room temperature .
科学的研究の応用
Cancer Therapeutics: FGFR Inhibitors
The compound has been utilized in the design and synthesis of derivatives that act as potent inhibitors of the fibroblast growth factor receptor (FGFR). Abnormal activation of FGFR signaling pathways is associated with the progression of several cancers. Derivatives of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid have shown inhibitory activity against FGFR1, 2, and 3, with potential applications in breast cancer treatment .
Antiproliferative Agents
Research indicates that analogs of this compound exhibit antiproliferative activity against various cancer cell lines, including Hep3B cells. These findings suggest its potential use in developing new anticancer drugs .
Enzyme Inhibition
The compound serves as a scaffold for the synthesis of azaindol derivatives that act as new acrosin inhibitors. Acrosin is a protease enzyme, and its inhibition can be relevant in fertility treatments and contraceptive development .
Heterocyclization Reactions
It is used as a reactant in regioselective heterocyclization reactions to prepare triazoles. Triazoles are important in pharmaceutical chemistry due to their diverse biological activities .
Synthetic Intermediate
The compound is a key intermediate in the synthesis of diverse bioactive molecules. Its structural versatility allows for the development of various pharmaceuticals and agrochemicals .
Drug and Natural Product Conjugation
A methodology involving the compound has been reported for the synthesis of substituted pyridines, which are crucial in bioactive molecules. This process allows for direct drug and natural product conjugation, highlighting its significance in medicinal chemistry .
Biological Activity Modulation
Derivatives of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid have been used to modulate biological activities such as anti-inflammatory and anti-viral properties. This application is particularly relevant in the development of new therapeutic agents .
Material Science Applications
The compound’s derivatives have also found applications in material science due to their photophysical properties. These properties are essential for the development of materials with specific light absorption and emission characteristics .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
将来の方向性
特性
IUPAC Name |
3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-4-5-3-11-8-7(5)6(9(13)14)1-2-10-8/h1-4H,(H,10,11)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKXTCSGDWIWKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C(=O)O)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501218736 | |
| Record name | 3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501218736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1190321-11-9 | |
| Record name | 3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501218736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1441903.png)

![8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1441906.png)

![Ethyl 3-phenyl-2-[(prop-2-en-1-yl)amino]propanoate](/img/structure/B1441909.png)




![4-fluoro-1-N-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine](/img/structure/B1441918.png)
![1-[2-(2-Furylamino)-4-methylpyrimidin-5-yl]ethanone](/img/structure/B1441920.png)
